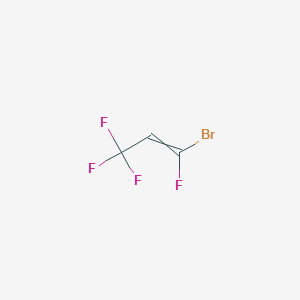
Methyl 2-mesitylacetate
概要
説明
“Methyl 2-mesitylacetate” is a chemical compound with the molecular formula C12H16O2 . It is used in the synthesis of various chemicals .
Molecular Structure Analysis
“this compound” has a molecular structure represented by the formula C12H16O2 . The exact structure would involve the arrangement of these atoms in a specific configuration. Unfortunately, the search results do not provide a detailed analysis of the molecular structure of “this compound”.
科学的研究の応用
Reactivity and Nucleophilicity
Methyl 2-mesitylacetate, through its derivatives like benzhydryl(mesityl)phosphane oxide, demonstrates unique reactivity patterns, particularly in nucleophilic behaviors and carbonyl-carbonyl coupling reactions. These characteristics make it valuable in synthetic chemistry for creating complex molecular structures (D'imperio & Arkhypchuk, 2019).
Solvent Extraction of Transition Metals
Mesityl oxide, a compound related to this compound, is utilized in solvent extraction studies for transition metals such as Th, Zr, U, Pd, Pt, V, Cr, Mo, W, Re, Fe, Au, and Ga. Its efficiency as an extractant in separating a large number of ions makes it significant in analytical and industrial chemistry (Shinde, 1972).
Epigenetic Studies
Though not directly linked to this compound, related research shows the role of methylation in DNA and its impact on gene expression and molecular phenotype. Such studies highlight the broader significance of methyl groups in biological systems, potentially extending to this compound’s role in biological methylation processes (Wahl et al., 2016).
Agricultural and Environmental Implications
Related methyl compounds like Methyl bromide, used as soil fumigants, have raised concerns about environmental impact, especially regarding atmospheric volatilization. This context may guide research into safer or more environmentally friendly alternatives, potentially involving this compound (Majewski et al., 1995).
Molecular and Chromosomal Binding
Studies on proteins that bind to methylated DNA, such as MeCP2, have implications for understanding how methyl groups, possibly including those from this compound, influence gene regulation and chromosomal structure. This area of research is crucial for comprehending genetic disorders and developmental biology (Nan et al., 1997).
Safety and Hazards
将来の方向性
While the search results do not provide specific future directions for “Methyl 2-mesitylacetate”, there is ongoing research into the use of methyl groups in drug discovery and development . This suggests that there may be potential for future research into “this compound” and similar compounds.
Relevant Papers
Several papers were found in the search results that may be relevant to “this compound”. These include a paper on the use of methyl groups in drug discovery , a paper on the conversion of acetone into mesitylene , and a paper on the copolymerization mechanism of ethylene . These papers could provide further insights into the properties and potential uses of “this compound”.
特性
IUPAC Name |
methyl 2-(2,4,6-trimethylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(2)11(10(3)6-8)7-12(13)14-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFJDHOYOEDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288882 | |
| Record name | Methyl 2,4,6-trimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41841-19-4 | |
| Record name | Methyl 2,4,6-trimethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41841-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4,6-trimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)



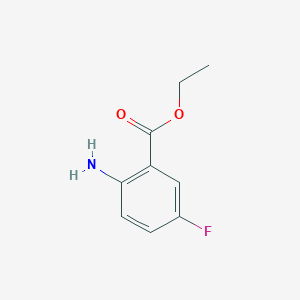

![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)
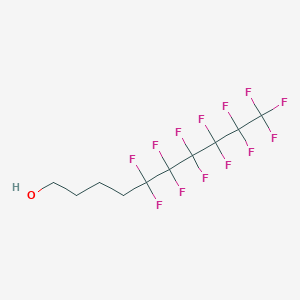
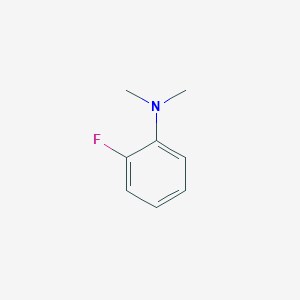

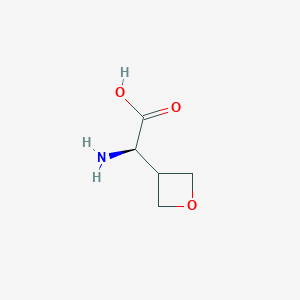

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)
